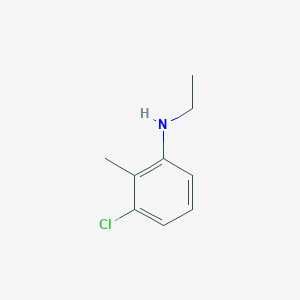

3-chloro-N-ethyl-2-methylaniline

描述

Contextual Background of Substituted Anilines in Organic Chemistry Research

Substituted anilines are organic compounds where the aniline (B41778) molecule has been modified by replacing one or more hydrogen atoms with other functional groups. wisdomlib.org This class of compounds is pivotal in organic synthesis, serving as precursors for a wide array of more complex molecules. wisdomlib.orgijrpr.com The nature and position of the substituents on the aniline ring significantly influence the compound's chemical reactivity, physical properties, and potential applications. nih.gov For instance, electron-withdrawing groups generally increase the toxic effects of substituted anilines, while electron-donating groups tend to decrease it. nih.gov This variability makes them versatile tools for chemists in designing new materials and active pharmaceutical ingredients. researchgate.netdataintelo.com

The study of substituted anilines has a long history, with continuous advancements in synthetic methodologies. These range from classical methods like reductive amination and nucleophilic substitution to modern techniques involving transition metal-catalyzed reactions. ijrpr.com The ongoing research in this area focuses on developing more efficient, selective, and sustainable synthetic routes to access a wider range of substituted anilines. acs.org

Significance of 3-chloro-N-ethyl-2-methylaniline in Modern Chemical Synthesis and Methodology Development

This compound, a specific substituted aniline, holds importance as an intermediate in the synthesis of various organic compounds. patsnap.comgoogle.com Its structure, featuring a chlorine atom, an ethyl group, and a methyl group at specific positions on the aniline ring, makes it a valuable precursor in the agrochemical and dye industries. dataintelo.compatsnap.com

In the agrochemical sector, it is a key intermediate in the production of herbicides. dataintelo.compatsnap.comgoogle.com The purity of this compound is a critical factor that directly influences the yield and effectiveness of the final herbicidal product. google.com In the dye industry, this compound is utilized in the synthesis of various colorants. dataintelo.comguidechem.com

The development of efficient synthetic methods for this compound is an active area of research. patsnap.comgoogle.com Traditional synthesis often involves the chlorination and subsequent reduction of o-nitrotoluene. guidechem.comchemicalbook.com However, newer methods aim to improve yield, reduce production costs, and enhance safety. patsnap.com These include catalytic hydrogenation and other novel synthetic pathways. patsnap.comguidechem.com

Overview of Research Trajectories for Complex Anilines

The research landscape for complex anilines, including this compound, is multifaceted. A primary focus is the development of novel and efficient synthetic methodologies. nih.gov This includes the exploration of new catalysts, such as palladium-NHC precatalysts, which have shown high efficiency in cross-coupling reactions to form C-N bonds. organic-chemistry.orgnih.gov Researchers are also investigating greener and more sustainable synthetic routes, such as one-pot reactions in aqueous media. acs.org

Another significant research trajectory is the investigation of the structure-activity relationships of complex anilines. nih.gov By systematically modifying the substituents on the aniline ring, chemists can study how these changes affect the molecule's properties and biological activity. This knowledge is crucial for the rational design of new compounds with specific desired functions, such as pharmaceuticals and agrochemicals. nih.govdataintelo.com

Furthermore, computational studies play an increasingly important role in understanding the electronic structure, reactivity, and properties of anilines. nih.gov These theoretical investigations complement experimental work and provide valuable insights that can guide the synthesis and application of new aniline derivatives.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound from an academic perspective. The primary objectives are to:

Situate this compound within the broader context of substituted aniline chemistry.

Detail its significance and applications in modern chemical synthesis.

Summarize the current research directions for complex anilines.

Present key data and research findings in a clear and accessible format.

By focusing solely on the specified topics, this article provides a detailed and scientifically accurate resource for researchers and students interested in this particular compound and its role in organic chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| Aniline |

| o-nitrotoluene |

| 2-chloro-6-nitrotoluene (B1664060) |

| 3-chloro-o-toluidine |

| N-ethyl-2-methylaniline |

| Quinclorac |

| 2-Amino-6-chlorotoluene |

| 3-Chloro-o-toluidine |

| 1-chloro-2-methyl-3-nitrobenzene |

| 2-cyanopyrazine |

| 5-chloro-2-methylaniline |

| 3-trifluoromethylaniline |

| Indole (B1671886) |

| Aldehyde |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.65 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 75746-96-2 nih.gov |

| Boiling Point | 115-117 °C at 10 mmHg sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 2 °C sigmaaldrich.comchemsrc.com |

| Density | 1.185 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.588 sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 113 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCNC1=C(C(=CC=C1)Cl)C nih.gov |

| InChI | InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 nih.gov |

| InChIKey | VBWPVOYFHBRRDY-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-N-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPVOYFHBRRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Chloro N Ethyl 2 Methylaniline

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 3-chloro-N-ethyl-2-methylaniline is significantly influenced by the electronic and steric nature of the chloro, N-ethyl, and methyl groups. These substituents dictate the electron density distribution and the regioselectivity of electrophilic aromatic substitution reactions.

Electronic and Steric Effects of the Chloro Group on Electron Density Distribution

The chloro group exerts a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). quora.comquora.com The inductive effect arises from the high electronegativity of the chlorine atom, which pulls electron density away from the ring through the sigma bond. quora.com This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance. ampp.org Conversely, the resonance effect involves the delocalization of a lone pair of electrons from the chlorine atom into the pi system of the benzene ring. quora.com

From a steric perspective, the chloro group's size can hinder the approach of electrophiles to the adjacent ortho position (position 2 in this case, which is already substituted with a methyl group).

Directing Effects of the N-Ethyl and Methyl Groups in Aromatic Electrophilic Substitution

The N-ethyl and methyl groups are both classified as activating groups, meaning they increase the reactivity of the aromatic ring towards electrophilic substitution. wikipedia.orglibretexts.org They are also ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgchemguide.co.uk

The N-ethyl group , being an N-alkylated amine, is a strong activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. wikipedia.orgwikipedia.org This strong electron-donating effect makes the ring much more susceptible to electrophilic attack.

The methyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I). libretexts.org It also stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions, through hyperconjugation. libretexts.org

In this compound, the directing effects of the substituents are combined. The powerful ortho, para-directing influence of the N-ethyl group (at position 1) and the ortho, para-directing effect of the methyl group (at position 2) will reinforce each other, strongly favoring substitution at positions 4 and 6. The deactivating and meta-directing (relative to itself) nature of the chloro group at position 3 will have a lesser influence compared to the potent activating groups.

| Substituent | Position | Electronic Effect | Directing Effect |

| N-Ethyl | 1 | Strong Activator (+M > -I) | Ortho, Para |

| Methyl | 2 | Weak Activator (+I) | Ortho, Para |

| Chloro | 3 | Weak Deactivator (-I > +M) | Ortho, Para |

Reactions of the Amine Functional Group

The secondary amine in this compound is a key center of reactivity, participating in a variety of nucleophilic and condensation reactions.

Nucleophilic Reactivity of the Secondary Amine Nitrogen

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a nucleophile. However, its nucleophilicity is influenced by several factors. The presence of two alkyl groups (ethyl and the aryl group) generally increases the electron density on the nitrogen compared to a primary amine, enhancing its nucleophilicity. masterorganicchemistry.com However, the steric bulk of the ortho-methyl group and the ethyl group can hinder the approach of electrophiles to the nitrogen atom, a phenomenon known as steric hindrance. rsc.orgnih.gov

Furthermore, the delocalization of the nitrogen's lone pair into the aromatic ring reduces its availability to act as a nucleophile compared to aliphatic secondary amines. chemistrysteps.com The electron-withdrawing effect of the chloro substituent on the ring can also slightly decrease the electron density on the nitrogen atom. ampp.org

Derivatization Reactions: Acylation, Sulfonylation, and Alkylation

The nucleophilic nature of the secondary amine allows for various derivatization reactions.

Acylation: this compound can react with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetylated amide. derpharmachemica.comjocpr.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. derpharmachemica.com The resulting amide is a useful derivative, as the acetyl group can serve as a protecting group for the amine functionality. pearson.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. cbijournal.com The reactivity in sulfonylation can be lower for secondary amines compared to primary amines due to steric hindrance. cbijournal.com Modern methods, such as visible-light-mediated sulfonylation using sulfinate salts, offer milder conditions for this transformation. rsc.orgnih.gov

Alkylation: Further alkylation of the secondary amine to form a tertiary amine can be achieved using alkylating agents like alkyl halides. nih.gov However, direct alkylation can sometimes lead to the formation of quaternary ammonium (B1175870) salts. Catalytic methods, such as using alcohols in the presence of metal catalysts (e.g., iridium or ruthenium complexes), provide a more controlled and environmentally friendly approach to N-alkylation. nih.govorganic-chemistry.org Zeolite catalysts have also been employed for the selective N-alkylation of anilines. google.com

| Reaction | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-Aryl-N-alkylacetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-Aryl-N-alkylsulfonamide |

| Alkylation | Methyl iodide | Tertiary amine |

Condensation Reactions for Heterocycle Formation (e.g., with aldehydes to form imines)

Secondary amines can undergo condensation reactions with aldehydes and ketones. Unlike primary amines which form imines, the reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided there is an alpha-hydrogen on the carbonyl compound. youtube.com This reaction proceeds through the initial formation of a carbinolamine intermediate. youtube.com

In the case of this compound, reaction with an aldehyde would initially form an iminium ion intermediate. If the aldehyde has an alpha-hydrogen, subsequent deprotonation would yield an enamine. These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. nih.gov The carbonyl condensation reaction, in a broader sense, involves a nucleophilic addition and an α-substitution step, leading to the formation of new carbon-carbon bonds. libretexts.orgvanderbilt.edu

Amine Oxidation and Rearrangement Pathways

The secondary amine functionality in this compound is susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions. Anodic oxidation of N-alkylanilines is known to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. The distribution of these products is influenced by factors such as the steric bulk of the alkyl group, reactant concentration, current density, and the basicity of the solution. Specifically, strong acid solutions tend to favor the formation of benzidines, while less polar, non-aqueous media promote the formation of diphenylamines.

In the context of metabolic processes, the N-oxidation of N-ethyl-N-methylaniline, a related compound, is mediated by the flavin-containing monooxygenase (FMO) enzyme system, leading to the stereoselective formation of the corresponding N-oxide. nih.gov This suggests that the nitrogen atom in this compound can be a site for oxidative modification.

Another important reaction pathway for aromatic amines is rearrangement. The Fischer-Hepp rearrangement, for instance, involves the conversion of an aromatic N-nitrosoamine to a C-nitroso compound. wikipedia.org This reaction typically occurs in the presence of hydrochloric acid. wikipedia.org Kinetic studies on the rearrangement of N-nitroso-N-methylaniline have shown that the reaction is first-order with respect to the nitrosamine (B1359907) and that the rate is dependent on the acidity of the medium. rsc.org While the exact mechanism is still a subject of investigation, evidence suggests an intramolecular pathway. rsc.org For N-alkylated nitroso-amines, the nature of the alkyl group can influence the reaction, with steric effects becoming significant for bulkier substituents like a t-butyl group. rsc.org

Reactivity at the Halogen Center

The chlorine atom on the aromatic ring of this compound is a key site for functionalization, enabling reactions such as nucleophilic aromatic substitution and cross-coupling.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. In this compound, the ethylamino and methyl groups are electron-donating, which generally deactivates the ring towards SNAr. However, such reactions can still occur, often under more forcing conditions.

Kinetic studies on the reaction of various nucleophiles with substituted haloarenes provide insight into the factors governing SNAr reactions. For example, the reaction of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline (B41778) and N-methylaniline showed that aniline is a more reactive nucleophile. researchgate.net The reactivity in SNAr reactions is also influenced by the solvent and the presence of a base. researchgate.net

Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald–Hartwig Amination is a versatile method for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction is tolerant of a wide range of functional groups and can be used to couple various amines, including primary and secondary amines, with aryl chlorides. wikipedia.orgacsgcipr.org The choice of ligand, base, and solvent is crucial for the success of the reaction. nih.gov For example, in the amination of bromobenzene (B47551) with various heterocyclic amines, toluene (B28343) was found to be the optimal solvent, with strong organic bases or cesium carbonate being effective bases. nih.gov

| Catalyst System | Amine | Product | Yield | Reference |

| Pd(OAc)₂ / BINAP | Carbazole | N-phenylcarbazole | >95% | nih.gov |

| Pd(OAc)₂ / XPhos | Diphenylamine | N,N-diphenylaniline | >95% | nih.gov |

| Pd(OAc)₂ / t-BuXPhos | 9,9-Dimethyl-9,10-dihydroacridine | 10-Phenyl-9,9-dimethyl-9,10-dihydroacridine | >95% | nih.gov |

Suzuki Coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govresearchgate.net This reaction is widely used for the synthesis of biaryls and other substituted aromatic compounds. The reaction is compatible with a variety of functional groups and can be carried out in aqueous or mixed solvent systems. mdpi.comunimib.it The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully achieved using palladium catalysts. nih.gov

| Aryl Halide | Boronic Acid/Ester | Product | Yield | Reference |

| 2-Bromoaniline | 2-Thienylboronic acid | 2-(2-Thienyl)aniline | 86% | mdpi.com |

| 3-Bromoaniline | 2-Thienylboronic acid | 3-(2-Thienyl)aniline | 96% | mdpi.com |

| 4-Bromoaniline | 3-Thienylboronic acid | 4-(3-Thienyl)aniline | 94% | mdpi.com |

Radical and Electrochemical Transformations

Radical and electrochemical methods offer alternative and often milder pathways for the functionalization of this compound.

Generation and Utilization of Radical Intermediates

Electrochemical Functionalization Strategies

Information regarding the reaction kinetics and computational mechanistic studies of this compound is not available in the public domain.

Extensive searches of scientific databases and scholarly articles have yielded no specific research detailing the reaction kinetics or computational mechanistic investigations for the chemical compound this compound. Consequently, no data tables or detailed research findings on this specific topic can be provided.

This lack of information prevents the construction of an article that adheres to the requested outline and maintains scientific accuracy. Any attempt to generate content for the specified sections would be speculative and not based on verifiable research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 3-chloro-N-ethyl-2-methylaniline, a multi-faceted NMR approach would be required for complete structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group, the methyl group, the aromatic ring, and the N-H proton. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The aromatic region would display a complex pattern of signals for the three protons on the substituted benzene (B151609) ring. The N-H proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. For this compound, nine distinct signals would be anticipated, corresponding to the six carbons of the aromatic ring, the methyl carbon, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the chloro, methyl, and ethylamino substituents, providing critical information about their positions on the ring.

A hypothetical data table for the expected NMR shifts is presented below based on established principles and data from analogous structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | (Predicted range: 6.5-7.5) | |

| N-H | (Predicted range: 3.0-5.0, broad) | |

| -CH₂- (Ethyl) | (Predicted quartet) | (Predicted range: 35-45) |

| -CH₃ (Ethyl) | (Predicted triplet) | (Predicted range: 10-20) |

| -CH₃ (Aromatic) | (Predicted singlet) | (Predicted range: 15-25) |

| Aromatic-C | (Predicted range: 110-150) |

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively connecting the ethyl group's methylene and methyl protons. It would also help to trace the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between carbons and protons (typically over two to three bonds). This is invaluable for establishing the connectivity between the substituents and the aromatic ring. For instance, correlations would be expected between the aromatic methyl protons and the aromatic carbons, and between the N-H proton and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY would be instrumental in determining the preferred conformation of the ethyl group relative to the aromatic ring and the neighboring methyl group.

The N-ethyl group in this compound is not static and can rotate around the C-N bond. Dynamic NMR studies, conducted at variable temperatures, could provide insight into the energy barriers associated with this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers.

The polarity of the solvent can influence the electronic environment within the molecule, leading to changes in chemical shifts and coupling constants. A systematic study using a range of solvents with varying polarities would provide information about the solute-solvent interactions and the distribution of electron density in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (medium) |

| Aromatic C-H | Stretching | 3000-3100 (weak to medium) |

| Aliphatic C-H | Stretching | 2850-3000 (medium to strong) |

| Aromatic C=C | Stretching | 1450-1600 (medium to strong) |

| C-N | Stretching | 1250-1350 (medium) |

| C-Cl | Stretching | 600-800 (strong) |

Conformational Dependence of Vibrational Modes

No specific studies on the conformational analysis of this compound through vibrational spectroscopy (such as IR or Raman) were found. Research in this area would typically involve identifying different stable conformers (rotational isomers) of the molecule and analyzing how the vibrational frequencies of specific bonds and functional groups change with each conformation.

Correlation of Experimental Spectra with Computational Predictions

There is no available research that correlates experimentally obtained vibrational spectra of this compound with computational predictions. This type of analysis, often using methods like Density Functional Theory (DFT), is crucial for assigning specific vibrational modes and validating both the experimental results and the computational models used.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Detailed electronic spectroscopy studies, including UV-Vis absorption and fluorescence, for this specific compound have not been published.

Characterization of Electronic Transitions (π→π, n→π)**

Information detailing the specific electronic transitions, such as the π→π* and n→π* transitions, for this compound is not available. Such characterization would involve identifying the wavelengths of maximum absorption (λmax) and assigning them to specific electronic excitations within the molecule's chromophores. While the aromatic ring and amino group constitute chromophores where these transitions are expected, no experimental or theoretical values have been reported.

Solvatochromic Effects and Environmental Sensitivity of Absorption Spectra

There are no dedicated studies on the solvatochromic effects for this compound. Solvatochromism investigates how the solvent polarity affects the UV-Vis absorption spectrum, which can provide insights into the difference in dipole moment between the ground and excited states of the molecule. The absence of such research means the environmental sensitivity of its absorption spectrum remains uncharacterized.

Mass Spectrometry (MS)

While mass spectral data exists for the related compound 3-chloro-2-methylaniline (B42847), specific high-resolution data for the N-ethyl derivative is not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

No high-resolution mass spectrometry (HRMS) data for this compound is publicly available. HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement, which allows for the determination of a unique molecular formula. The computed exact mass is 169.0658271 Da, but this has not been experimentally verified through HRMS in available literature.

Fragmentation Pattern Analysis for Structural Confirmation and Isomer Differentiation

Electron ionization mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The resulting mass spectrum provides a molecular fingerprint that can confirm a proposed structure and distinguish it from its isomers.

For this compound (C₉H₁₂ClN), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) of 169, with a characteristic isotopic peak at m/z 171 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. The fragmentation of the molecular ion is predicted to follow established pathways for N-alkylanilines and halogenated aromatic compounds.

A primary fragmentation pathway for N-alkylanilines is the α-cleavage of the bond between the nitrogen and the alkyl group. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion at m/z 154. This fragment can be represented as [M - 15]⁺.

Another characteristic fragmentation for ethylamines is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, if a gamma-hydrogen is available, or through other rearrangement processes. However, a more prominent fragmentation pathway for aromatic amines is the cleavage of the C-N bond. In this case, cleavage of the bond between the ethyl group and the nitrogen would result in the loss of an ethyl radical (•C₂H₅), producing a fragment at m/z 140, corresponding to the 3-chloro-2-methylaniline cation.

Further fragmentation could involve the loss of a chlorine atom or a methyl group from the aromatic ring, although these are generally less favored than cleavages at the N-alkyl group. The fragmentation of the related compound, 3-chloro-2-methylaniline, shows a prominent molecular ion at m/z 141 and a significant fragment at m/z 106, resulting from the loss of a chlorine atom. nih.govnist.gov This suggests that the fragment at m/z 140 from this compound could further lose a chlorine atom to produce a fragment at m/z 105.

Differentiation from its isomers, such as 4-chloro-N-ethyl-2-methylaniline or 5-chloro-N-ethyl-2-methylaniline, would rely on subtle differences in the relative intensities of these fragment ions, which are influenced by the electronic effects of the substituent positions on the aromatic ring.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 169/171 | Molecular Ion | [C₉H₁₂ClN]⁺• | Ionization of the parent molecule |

| 154 | [M - 15]⁺ | [C₈H₉ClN]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 140 | [M - 29]⁺ | [C₇H₇ClN]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 105 | [M - 29 - 35]⁺ | [C₇H₇N]⁺ | Loss of a chlorine atom from the m/z 140 fragment |

This table represents predicted data based on known fragmentation patterns of similar compounds.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would precisely determine its molecular geometry. The planarity of the aniline (B41778) ring and the conformation of the N-ethyl group relative to the ring would be established. The C-N bond length and the pyramidalization at the nitrogen atom are influenced by the electronic nature of the substituents on the ring. researchgate.net For this compound, the presence of both an electron-donating methyl group and an electron-withdrawing chloro group would lead to a nuanced effect on the geometry compared to unsubstituted aniline.

As this compound is chiral, a single-crystal X-ray diffraction analysis of a resolved enantiomer would allow for the determination of its absolute stereochemistry, provided a suitable heavy atom is present or by using anomalous dispersion effects.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in the crystal packing.

Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the nitrogen atom of a neighboring molecule could act as the halogen bond acceptor, leading to C-Cl•••N interactions. The presence of both hydrogen and halogen bonding capabilities within the same molecule makes it an interesting candidate for studies of supramolecular assembly.

Other Interactions: Van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules would also contribute to the stability of the crystal lattice. The interplay of these various interactions would dictate the final crystal packing arrangement.

Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H | N | Formation of chains or dimers, primary structural motif |

| Halogen Bonding | C-Cl | N | Directional interaction contributing to the supramolecular assembly |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to packing efficiency and stability |

| Van der Waals Forces | All atoms | All atoms | General cohesive forces |

This table is a prediction based on the functional groups present in the molecule and known crystal engineering principles.

Computational and Theoretical Chemistry Studies of 3 Chloro N Ethyl 2 Methylaniline

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of 3-chloro-N-ethyl-2-methylaniline is crucial for predicting its physical properties and biological activity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is done by finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles. Such calculations are often performed for the isolated molecule in the gas phase.

To account for the influence of a solvent, calculations can also be performed using solvation models, such as the Polarizable Continuum Model (PCM). This would provide insights into how the molecular geometry might change in a solution environment, which is particularly relevant for chemical reactions and biological processes.

Due to the presence of rotatable bonds, such as the C-N bond and the bonds within the ethyl group, this compound can exist in different conformations. A potential energy surface (PES) scan is a computational technique used to explore these different conformations and determine their relative energies. colostate.edu This is achieved by systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax.

For this compound, PES scans would be performed for the rotation around the C(aryl)-N bond and the C-C bond of the ethyl group. This would reveal the most stable conformers and the energy barriers between them. A study on substituted anilines, including 2- and 3-ethylaniline, utilized such techniques to understand the conformational energies and torsional motions. colostate.edu

Table 2: Illustrative Optimized Geometrical Parameters for a Related Aniline (B41778) Derivative

| Parameter | 3-chloro-4-methyl aniline (B3LYP/6-31G(d)) | Aniline (Experimental) |

| C-N Bond Length (Å) | 1.402 | 1.402 |

| C-C Bond Length (Å, avg) | 1.392 | 1.397 |

| C-Cl Bond Length (Å) | 1.743 | - |

| C-N-H Bond Angle (°) | 113.1 | 113.1 |

| H-N-H Bond Angle (°) | 112.9 | 113.1 |

This table presents illustrative data from a study on a related compound, 3-chloro-4-methyl aniline, for comparative purposes. researchgate.net

Electronic Structure and Reactivity Descriptors

A comprehensive study would typically involve the use of DFT to model the electronic properties of this compound. This would provide a foundational understanding of its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For substituted anilines, the nature and position of substituents significantly influence these frontier orbitals. For instance, electron-donating groups like methyl and ethyl tend to raise the HOMO energy, while electron-withdrawing groups like chlorine lower it. A detailed study would quantify these energies and the resulting gap, allowing for predictions about the molecule's susceptibility to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov This is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically in shades of blue). nih.gov For this compound, one would expect the nitrogen atom of the amino group to be a primary nucleophilic site, while the regions around the chlorine and hydrogen atoms would exhibit more electrophilic character. An MEP analysis would precisely map these areas, offering insights into intermolecular interactions and the initial steps of chemical reactions. nih.gov

Global and Local Reactivity Indices (e.g., chemical hardness, softness, Fukui functions)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui functions, would pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Spectroscopic Property Simulations

Computational methods are also instrumental in predicting and interpreting spectroscopic data.

Computational Prediction of Vibrational (IR, Raman) Spectra

By calculating the harmonic vibrational frequencies using DFT, theoretical Infrared (IR) and Raman spectra can be generated. These simulated spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the N-H, C-N, C-Cl, and aromatic C-H bonds, among others. A comparison between the computed and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties. nih.gov

Simulation of UV-Vis Absorption Spectra and Electronic Excitation Energies

The simulation of UV-Vis absorption spectra and the calculation of electronic excitation energies for aromatic compounds like this compound are typically performed using time-dependent density functional theory (TD-DFT). These calculations provide insights into the electronic transitions between molecular orbitals.

For aniline itself, the UV-Vis spectrum exhibits two primary absorption bands corresponding to π → π* transitions. One prominent peak is observed in the region of 220 nm (S0 → S2, ¹A₁ → ¹B₂) and another around 290 nm (S0 → S1, ¹A₁ → ¹B₁). researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring and the amino group.

In the case of this compound, the following effects would be anticipated:

Chloro Group: As an electron-withdrawing group, the chlorine atom at the meta position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline, although this effect is generally less pronounced for meta substitution.

Methyl and Ethyl Groups: The electron-donating nature of the ortho-methyl and N-ethyl groups would likely lead to a further bathochromic shift. The steric hindrance introduced by the ortho-methyl group could also influence the planarity of the molecule, thereby affecting the conjugation and the resulting absorption spectrum.

Computational studies on copolymers of 2-methylaniline have shown absorption bands that are shifted compared to polyaniline, indicating the influence of the methyl group on the electronic transitions. rroij.com Furthermore, TD-DFT calculations on other substituted anilines have demonstrated good agreement between computed and experimental UV/Vis spectra, validating the use of these methods for predicting the electronic absorption properties. acs.org

A hypothetical table of simulated UV-Vis data for this compound, based on trends from related compounds, is presented below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~295-310 | Moderate | HOMO → LUMO |

| S₀ → S₂ | ~230-245 | High | HOMO-1 → LUMO |

Note: This data is illustrative and based on general trends for substituted anilines. Specific computational studies are required for accurate values for this compound.

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational methods, particularly those based on DFT, are powerful tools for predicting NMR chemical shifts and coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus.

¹³C NMR: The carbon atoms of the aromatic ring would show a range of chemical shifts depending on their position relative to the substituents. The carbon attached to the nitrogen (C1) would be significantly affected by the N-ethyl group. The carbons bearing the chloro (C3) and methyl (C2) groups would also exhibit characteristic shifts.

¹H NMR: The protons on the aromatic ring would have their chemical shifts influenced by the ortho, meta, and para relationships to the substituents. The protons of the ethyl and methyl groups would also have distinct chemical shifts.

¹⁵N NMR: The chemical shift of the nitrogen atom is particularly sensitive to the electronic effects of the substituents. Studies on para-substituted anilines have shown that both electron-donating and electron-withdrawing groups significantly affect the ¹⁵N chemical shift. ingentaconnect.comresearchgate.net An empirical equation has been developed to calculate the ¹⁵N NMR chemical shifts of substituted anilines based on substituent parameters. nih.gov

A representative table of predicted ¹³C NMR chemical shifts for this compound is provided below, based on additive effects and data from similar structures.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | ~145-150 |

| C2 | ~125-130 |

| C3 | ~130-135 |

| C4 | ~120-125 |

| C5 | ~128-132 |

| C6 | ~115-120 |

| N-CH₂ | ~40-45 |

| CH₃ (on ring) | ~15-20 |

| N-CH₂-CH₃ | ~10-15 |

Note: This data is illustrative. Accurate predictions require specific DFT calculations for this compound.

Theoretical Mechanistic Studies

Theoretical mechanistic studies for reactions involving this compound would focus on understanding reaction pathways, identifying transition states, and calculating activation energies.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction involving this compound, such as electrophilic substitution or oxidation, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface. Techniques like the Berny optimization algorithm are used to find these structures. youtube.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction. youtube.com For example, in a reaction involving the aniline nitrogen, the pyramidalization of the nitrogen atom would be a key coordinate to follow along the IRC.

Activation Energy Barriers and Reaction Pathways

The activation energy barrier (Ea) is the energy difference between the reactants and the transition state. This is a crucial parameter that determines the rate of a chemical reaction. Computational chemistry allows for the accurate calculation of these barriers.

For this compound, different reaction pathways would have different activation energies. For instance, electrophilic attack on the aromatic ring could occur at multiple positions, and computational studies could predict the most favorable pathway by comparing the activation energies for each.

Studies on the reaction of 4-methyl aniline with OH radicals have used computational methods to determine the mechanism and kinetics, revealing that the abstraction of a hydrogen atom from the amino group is a key pathway. mdpi.com Similarly, kinetic and mechanistic studies of the reactions of substituted anilines with other reagents have been performed, often employing Hammett plots to correlate reaction rates with substituent effects. utmb.eduresearchgate.net

A hypothetical table comparing the activation energies for different potential reaction pathways of this compound is shown below.

| Reaction Pathway | Predicted Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution (C4 position) | ~15-20 |

| Electrophilic Aromatic Substitution (C6 position) | ~18-23 |

| N-Dealkylation | ~25-30 |

| Oxidation at Nitrogen | ~10-15 |

Note: This data is purely illustrative and intended to demonstrate the type of information that can be obtained from theoretical mechanistic studies.

Applications and Advanced Functionalization in Organic Synthesis

Utility as a Core Synthetic Intermediate

The reactivity of the aniline (B41778) core, modulated by its substituents, makes 3-chloro-N-ethyl-2-methylaniline a versatile precursor for a variety of functional molecules. The N-ethyl group and the specific substitution pattern on the aromatic ring influence its nucleophilicity and steric environment, allowing for selective transformations.

Azo dyes represent the largest class of commercial organic colorants, characterized by the azo (–N=N–) linkage connecting two aromatic rings. researchgate.netnih.gov The synthesis of these dyes is a well-established two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as another aniline or a phenol (B47542) derivative. nih.gov

The parent compound, 3-chloro-2-methylaniline (B42847), is a known intermediate in the dye industry. chemicalbook.com It serves as a precursor for the synthesis of specific colorants, such as the dye designated DB-50. google.com This established application underscores the potential of its N-ethylated derivative, this compound, as a building block for novel azo dyes.

The general synthetic route to an azo dye from an aniline derivative is outlined below:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. In the context of this compound, it could act as the coupling partner for a different diazotized amine. The N-ethyl group and the ring substituents would modulate the electron density of the aromatic ring, thereby influencing the position of the coupling and the final color of the dye.

By using this compound as the coupling component, a new range of azo dyes could be developed. The properties of these dyes, including their color, lightfastness, and solubility, would be influenced by the specific substituents on both the diazonium salt and the aniline coupling partner. The chloro and methyl groups on the aniline ring can affect the electronic properties and steric environment of the resulting dye molecule, potentially leading to unique shades and improved performance characteristics for applications in textiles, printing, and other materials. google.com

Substituted anilines are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. dataintelo.com The parent compound, 3-chloro-2-methylaniline, is a significant industrial intermediate used specifically for the production of quinclorac, a selective herbicide. google.com Quinclorac is effective in controlling problematic weeds, particularly barnyard grass, in rice fields. google.com The purity of the 3-chloro-2-methylaniline raw material directly impacts the yield and efficacy of the final herbicide. google.com

Given this precedent, this compound represents a promising starting material for the development of new crop protection agents. The core structure, already proven effective in the context of quinclorac, can be further functionalized. The N-ethyl group provides a handle for introducing additional chemical diversity, which could lead to compounds with modified properties, such as:

Altered spectrum of activity against different weed or pest species.

Improved uptake and translocation within the target plant.

Different environmental persistence profiles.

Enhanced selectivity, reducing damage to non-target crops.

The synthesis of new agrochemicals from this compound would involve leveraging the reactivity of the amine and the aromatic ring to build more complex molecules, potentially through N-alkylation, acylation, or further substitution on the aromatic ring.

Table 1: Agrochemical Application of Parent Compound

| Parent Compound | Agrochemical Product | Application | Reference(s) |

| 3-chloro-2-methylaniline | Quinclorac | Selective herbicide for rice cultivation | google.com |

Heterocyclic compounds are central to medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. researchgate.net Substituted anilines are versatile starting materials for constructing a wide range of N-heterocycles. The structure of this compound, featuring a nucleophilic secondary amine and a modifiable aromatic ring, makes it an ideal scaffold for synthesizing diverse heterocyclic systems.

Recent synthetic strategies allow for the direct conversion of N,N-dialkylanilines into N-alkylindoles through methods like [4+1] annulation, which involves a double C-H functionalization. nih.gov This highlights the potential to transform the this compound framework directly into complex indole (B1671886) structures. Indoles are a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.

Furthermore, the aniline moiety can participate in various cyclization reactions to form other important heterocycles:

Quinolines: Can be synthesized via reactions like the Skraup or Doebner-von Miller synthesis, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds.

Benzimidazoles and Benzothiazoles: Formation of these heterocycles can be achieved by reacting the aniline with carboxylic acids (or their derivatives) or isothiocyanates, respectively, followed by cyclization.

Pyrazoles and other five-membered rings: The aniline can be a component in reactions that build these rings, often involving condensation with 1,3-dicarbonyl compounds or their equivalents. nih.gov

The substituents on this compound (chloro, methyl, and ethyl groups) would be incorporated into the final heterocyclic product, providing a route to analogues with potentially novel biological activities. nih.gov

Design and Development of New Organic Reagents or Catalysts

The unique electronic and steric properties of this compound make it a candidate for development into specialized organic reagents or catalysts. Substituted anilines can be transformed into organocatalysts or ligands for metal-catalyzed reactions. rsc.orgorganic-chemistry.org

For instance, anilines can serve as precursors for N-heterocyclic carbene (NHC) ligands. Palladium-NHC complexes containing aniline-derived ligands have demonstrated high efficiency in cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org The electronic nature of the aniline substituent can fine-tune the catalyst's activity. organic-chemistry.org By modifying this compound, it could be incorporated into such a ligand system, potentially offering advantages in specific catalytic transformations.

Additionally, chiral imidazolidinone catalysts have been used to promote the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes. princeton.edu This demonstrates the utility of aniline derivatives in organocatalytic transformations. The this compound structure could be elaborated into a chiral catalyst or reagent for asymmetric synthesis, where the inherent substitution pattern could influence stereoselectivity.

Incorporation into Complex Molecular Architectures

The development of efficient methods to build molecular complexity is a central goal of modern organic synthesis. This compound can serve as a key component in strategies designed to assemble intricate structures rapidly.

Multi-component reactions (MCRs) are highly efficient synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov Anilines are frequently used as one of the key building blocks in various MCRs.

For example, anilines are common components in:

The Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. Aniline derivatives can be used in variations of this reaction.

The Hantzsch Pyridine Synthesis: While classically using ammonia, variations can incorporate primary amines to generate substituted dihydropyridines.

The nucleophilic nitrogen of this compound makes it a suitable amine component for such reactions. Its incorporation would directly install the substituted aromatic ring into a larger, more complex scaffold in a single, atom-economical step. This approach allows for the rapid generation of libraries of complex molecules for screening in drug discovery and materials science, with the chloro, methyl, and ethyl groups providing points of diversity. nih.gov

Sequential and Tandem Reaction Sequences

Sequential and tandem reactions, which involve multiple bond-forming events in a single pot, represent an efficient and elegant approach in modern organic synthesis. numberanalytics.comnumberanalytics.comprinceton.edu The structure of this compound is well-suited for such reaction cascades. For instance, the presence of the N-ethyl group allows for N-dealkylation or rearrangement reactions, while the chloro and methyl groups can direct further functionalization on the aromatic ring through electrophilic or cross-coupling reactions.

While specific tandem reactions commencing with this compound are not extensively documented in dedicated studies, the principles of tandem catalysis suggest its potential. rsc.org For example, a sequence could be envisioned where an initial reaction at the nitrogen atom is followed by a cyclization onto the aromatic ring, with the regioselectivity influenced by the existing substituents. The development of such sequences is an active area of research, aiming to construct complex molecular architectures in a more atom- and step-economical manner. numberanalytics.comrsc.org

Role in Materials Science and Polymer Chemistry

The tailored electronic and steric properties of this compound make it a valuable precursor in the design of novel materials, including polymers and porous frameworks with specific functionalities.

Precursor for Polymeric Materials with Tunable Properties

Substituted anilines are fundamental monomers for the synthesis of polyanilines (PANIs), a class of conducting polymers with diverse applications. researchgate.netresearchgate.net The properties of the resulting polymer, such as solubility, conductivity, and morphology, can be precisely tuned by the nature of the substituents on the aniline monomer. mdpi.comcapes.gov.br

The incorporation of this compound into a polymer backbone is expected to impart specific characteristics. The chloro and methyl groups can modify the electronic properties and inter-chain interactions of the polymer, thereby influencing its conductivity and processing characteristics. capes.gov.br Furthermore, the N-ethyl group can enhance the solubility of the polymer in common organic solvents, a crucial factor for its application in thin-film devices and sensors. nih.gov Research on the polymerization of various alkyl ring-substituted anilines has demonstrated that such modifications are an effective strategy for creating polymers with tailored properties for specific applications. nih.gov

Table 1: Potential Influence of Substituents on Poly(this compound) Properties

| Substituent | Potential Effect on Polymer Properties |

| 3-Chloro | Modifies electronic bandgap, influences conductivity, enhances thermal stability. |

| N-Ethyl | Increases solubility in organic solvents, improves processability. |

| 2-Methyl | Introduces steric hindrance, affecting chain packing and morphology. |

This table presents hypothesized effects based on established principles of polymer chemistry.

Applications in Covalent Organic Frameworks (COFs) and other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.netmdpi.commdpi.comnih.gov Their high porosity, large surface area, and tunable functionality make them promising for applications in gas storage, separation, and catalysis. nih.govmdpi.comresearchgate.netsemanticscholar.org

Aniline derivatives are frequently employed as building blocks in the synthesis of COFs. nih.govnih.gov The amino group of aniline can readily participate in condensation reactions with aldehydes or other functional groups to form the extended network structure of the COF. The specific geometry and electronic nature of the aniline precursor dictate the topology and properties of the resulting framework.

While the direct use of this compound in COF synthesis is yet to be extensively reported, its structural features suggest it could be a valuable component. The N-ethyl group would likely need to be deprotected or modified to a primary amine to participate in the framework-forming reactions. However, the chloro and methyl substituents on the phenyl ring would remain as functional decorations within the pores of the COF. These groups could be leveraged to fine-tune the chemical environment of the pores, potentially enhancing selectivity in guest binding or catalytic activity. mdpi.com The functionalization of COF pores through the judicious choice of substituted monomers is a key strategy in the design of these advanced materials. researchgate.netsemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。